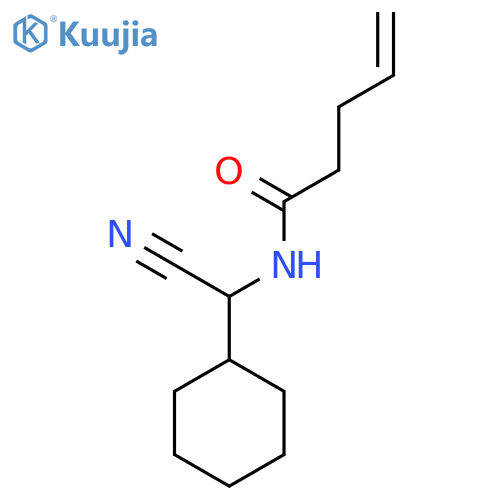Cas no 1394641-29-2 (N-cyano(cyclohexyl)methylpent-4-enamide)

1394641-29-2 structure
商品名:N-cyano(cyclohexyl)methylpent-4-enamide
N-cyano(cyclohexyl)methylpent-4-enamide 化学的及び物理的性質
名前と識別子
-
- EN300-26683165
- Z1337070342
- AKOS033269408
- 1394641-29-2
- N-[cyano(cyclohexyl)methyl]pent-4-enamide
- N-cyano(cyclohexyl)methylpent-4-enamide
-
- インチ: 1S/C13H20N2O/c1-2-3-9-13(16)15-12(10-14)11-7-5-4-6-8-11/h2,11-12H,1,3-9H2,(H,15,16)
- InChIKey: BMDZJVHSFICYRI-UHFFFAOYSA-N
- ほほえんだ: O=C(CCC=C)NC(C#N)C1CCCCC1
計算された属性
- せいみつぶんしりょう: 220.157563266g/mol
- どういたいしつりょう: 220.157563266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 284
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
N-cyano(cyclohexyl)methylpent-4-enamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26683165-0.25g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.25g |
$579.0 | 2025-03-20 | |
| Enamine | EN300-26683165-10g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 90% | 10g |
$2701.0 | 2023-09-12 | |
| Enamine | EN300-26683165-5.0g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 5.0g |
$1821.0 | 2025-03-20 | |
| Enamine | EN300-26683165-10.0g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 10.0g |
$2701.0 | 2025-03-20 | |
| Enamine | EN300-26683165-5g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 90% | 5g |
$1821.0 | 2023-09-12 | |
| Enamine | EN300-26683165-1g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 90% | 1g |
$628.0 | 2023-09-12 | |
| Enamine | EN300-26683165-1.0g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 1.0g |
$628.0 | 2025-03-20 | |
| Enamine | EN300-26683165-0.1g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.1g |
$553.0 | 2025-03-20 | |
| Enamine | EN300-26683165-0.5g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.5g |
$603.0 | 2025-03-20 | |
| Enamine | EN300-26683165-0.05g |
N-[cyano(cyclohexyl)methyl]pent-4-enamide |
1394641-29-2 | 95.0% | 0.05g |
$528.0 | 2025-03-20 |
N-cyano(cyclohexyl)methylpent-4-enamide 関連文献
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
1394641-29-2 (N-cyano(cyclohexyl)methylpent-4-enamide) 関連製品
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)
- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)
- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
